3,5-Diphenyl-1-(p-tolyl)formazan

Description

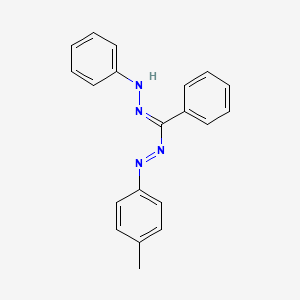

Chemical Structure and Properties: 3,5-Diphenyl-1-(p-tolyl)formazan (CAS 13412-07-2) is a tetrazolium-derived compound with the molecular formula C${20}$H${18}$N$_4$ and a molecular weight of 314.39 g/mol. Its structure comprises two phenyl groups at positions 3 and 5 of the formazan backbone and a p-tolyl (4-methylphenyl) group at position 1 (Fig. 1). Key physical properties include a melting point of 154°C, boiling point of 455.9°C, and density of 1.1 g/cm³ . It appears as an amber-to-dark green crystalline powder and is sparingly soluble in water but dissolves in organic solvents like DMSO and ethanol .

Applications:

Primarily used in research, this compound serves as a reagent in viability assays, redox chemistry, and coordination chemistry due to its chelating properties . Its p-tolyl group enhances steric stability and influences electronic interactions in biological systems .

Properties

Molecular Formula |

C20H18N4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? |

InChI Key |

TYLDKKLAWINVKP-KYZOMJKISA-N |

SMILES |

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC=C(C=C1)N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In organic synthesis, 3,5-Diphenyl-1-(p-tolyl)formazan serves as a reagent for various reactions:

- Catalysis: It is utilized in catalytic processes due to its ability to form coordination complexes with metals.

- Oxidation and Reduction Reactions: The compound can be oxidized to form azo compounds or reduced to hydrazine derivatives, making it versatile in synthetic pathways.

Biology

The compound has been studied for its potential biological activities:

- Anticancer Activity: Research indicates that derivatives of formazan can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against triple-negative breast cancer cells (MDA-MB-468), with IC50 values indicating considerable potency compared to standard treatments like Paclitaxel .

- Cell Viability Assays: Formazan compounds are widely used in cell viability assays due to their ability to be reduced by metabolically active cells into colored products that can be quantified spectrophotometrically .

Medicine

In medicinal chemistry, 3,5-Diphenyl-1-(p-tolyl)formazan is explored for:

- Drug Development: Its structural features allow it to serve as a precursor for synthesizing new therapeutic agents. The ability of related compounds to interact with biological targets makes them candidates for further investigation in drug discovery .

Industry

The compound finds applications in various industrial processes:

- Dyes and Pigments: Due to its vibrant color and stability, it is used in the production of dyes and pigments.

- Material Science: Its electronic properties make it suitable for applications in optoelectronics and as a redox-active material .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of pyrazole derivatives related to 3,5-Diphenyl-1-(p-tolyl)formazan on MDA-MB-468 cells. Results indicated that these compounds induced apoptosis via ROS production and caspase activation. The most effective derivative showed an IC50 value significantly lower than that of Paclitaxel, suggesting potential for development as a cancer therapeutic .

Case Study 2: Cell Viability Assays

Research into tetrazolium salts and their formazan products highlighted their utility in assessing cell viability across various biological systems. These assays leverage the reduction of tetrazolium salts by cellular enzymes to produce quantifiable colored products, demonstrating the widespread applicability of formazan derivatives in biomedical research .

Comparison with Similar Compounds

3,5-Diphenyl-1-(4-biphenylyl)formazan

- Structure : The p-tolyl group is replaced with a 4-biphenylyl moiety (C${25}$H${20}$N$_4$, MW 376.46 g/mol) .

- Physical Properties : Higher molecular weight and melting point (169°C ) compared to the p-tolyl analog. Exhibits orange-to-purple crystalline morphology .

- Functional Impact : The biphenylyl group increases hydrophobicity, reducing aqueous solubility. This structural modification may enhance π-π stacking in solid-state applications but limit bioavailability in biological assays .

1-(p-Bromophenyl)-3,5-diphenylformazan

- Structure : Features a p-bromophenyl substituent (electron-withdrawing) instead of p-tolyl .

- Spectroscopic Behavior : UV-Vis studies show a bathochromic shift in λ$_{\text{max}}$ due to bromine’s inductive effects, altering electronic transitions. This contrasts with the p-tolyl group’s electron-donating methyl, which stabilizes the formazan backbone .

- Crystallography : Crystallizes in an orthorhombic lattice (space group P bca) with intramolecular N–H···N hydrogen bonding, similar to the p-tolyl analog. However, bromine’s larger atomic radius disrupts planarity, affecting packing efficiency .

3,5-Diphenyl-1-(4,5-dimethyl-2-thiazolyl)formazan

- Structure : Incorporates a thiazolyl heterocycle (C${18}$H${17}$N$_5$S, MW 335.43 g/mol) at position 1 .

- Functional Impact : The sulfur atom in the thiazolyl ring enhances metal-chelation capacity, making it suitable for coordination chemistry. However, the heterocycle reduces thermal stability compared to purely aromatic substituents like p-tolyl .

Triphenylformazan (1,3,5-Triphenylformazan)

- Structure : Lacks substituent diversity, with three phenyl groups (C${19}$H${16}$N$_4$, MW 300.36 g/mol) .

- Applications : Used in germination and viability tests. The absence of a p-tolyl group results in lower steric hindrance, facilitating faster reduction kinetics in assays but increasing susceptibility to oxidation .

Comparative Data Table

Substituent Effects on Functional Properties

- Electronic Effects: p-Tolyl: The methyl group donates electrons via hyperconjugation, stabilizing the formazan backbone and enhancing resistance to oxidative degradation . Biphenylyl/Bromophenyl: Extended conjugation (biphenylyl) or electron withdrawal (bromine) alters redox potentials and absorption spectra, impacting assay sensitivity .

- Steric Effects :

- Biological Activity :

- The p-tolyl group’s methyl is critical for maintaining bioactivity in TNF-α inhibition assays, as larger substituents (e.g., chloro, methoxy) reduce potency .

Preparation Methods

Diazonium Salt Preparation

The synthesis begins with the preparation of p-tolyl diazonium chloride. This involves diazotization of p-toluidine using sodium nitrite in hydrochloric acid at 0–5°C, a step requiring careful temperature control to prevent premature decomposition. The resulting diazonium salt is typically used immediately due to its instability.

Azo Coupling with Hydrazones

The diazonium salt is subsequently reacted with a pre-synthesized hydrazone derivative. For 3,5-Diphenyl-1-(p-tolyl)formazan, phenylhydrazone derivatives serve as the coupling partner. The reaction proceeds in a biphasic system (e.g., dichloromethane/water) under mild basic conditions (pH 8–9) to facilitate the coupling process.

Reaction Conditions:

- Solvent: Dichloromethane/water or acetone/water mixtures

- Base: Sodium hydroxide or pyridine

- Temperature: 0–25°C

- Yield: 27–54% (dependent on substituent steric effects)

Optimized One-Pot Synthesis

Recent advancements have introduced one-pot methodologies to streamline the synthesis. An optimized protocol from PMC studies involves sequential azo coupling and cyclization without isolating intermediates.

Procedure Overview

- Hydrazone Activation: Dissolve phenylhydrazone in dimethylformamide (DMF) and pyridine.

- Diazonium Salt Addition: Gradually add p-tolyl diazonium salt at −5°C, followed by stirring at 20°C for 4 hours.

- Cyclization: Introduce aqueous sodium hydroxide and formalin to the reaction mixture, initiating cyclization to form the verdazyl intermediate.

- Workup: Extract with diethyl ether, wash extensively, and purify via recrystallization.

Key Advantages:

Mechanistic Insights

Contrary to earlier assumptions, studies reveal that the reaction proceeds through verdazylium cation (VDC) intermediates, which are reduced by formaldehyde to leucoverdazyls (LVZ). Deprotonation of LVZ generates anions that coproportionate with VDC, yielding the final formazan product.

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and one-pot methodologies:

Characterization and Validation

Spectroscopic Techniques

- IR Spectroscopy: Identifies N=N and C=N stretching vibrations at 1593 cm⁻¹ and 1464 cm⁻¹, respectively.

- 1H NMR: Peaks at δ 2.84 ppm (CH2) and δ 7.33–7.44 ppm (aromatic protons) confirm substituent integration.

- X-ray Diffraction: Single-crystal analysis validates the planar geometry and substituent orientation.

Purity Assessment

- Elemental Analysis: Carbon (76.4%) and nitrogen (17.8%) values align with theoretical calculations (C20H18N4).

- HPLC: Purity >95% achieved via recrystallization from methanol.

Challenges and Mitigation Strategies

Low Yields in Initial Steps

Early methods suffered from yields below 30% due to incomplete coupling or side reactions. Introducing polar aprotic solvents (e.g., DMF) and optimizing stoichiometry (diazonium salt:hydrazone = 1.1:1) mitigated these issues.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-diphenyl-1-(p-tolyl)formazan, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via condensation of phenylhydrazine with substituted benzaldehydes, followed by diazotization and coupling with p-toluidine derivatives. Key steps include:

- Use of NaNO₂ in acidic media for diazotization (0–5°C, 2 hrs) .

- Purification via recrystallization in ethanol or methanol to achieve >92% purity (verified by elemental analysis) .

- Optimization: Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity via melting point consistency (reported Δm.p. ≤2°C) .

Q. How is the crystal structure of 3,5-diphenyl-1-(p-tolyl)formazan determined, and what software is essential for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

- Crystallographic Data (from analogous compounds):

| Parameter | Value | Source |

|---|---|---|

| Space group | Orthorhombic (P bca) | |

| Unit cell (Å) | a=7.95, b=18.61, c=23.10 | |

| R-factor | ≤0.07 |

Q. What spectroscopic techniques are critical for characterizing substituent effects on formazan derivatives?

Methodological Answer:

- UV-Vis : Measure λmax shifts in methanol (10⁻⁴ M). Substituents at the p-position induce bathochromic shifts (e.g., –Br: Δλmax ≈ 15–20 nm vs. unsubstituted) due to electron-withdrawing effects .

- FT-IR : Confirm N–H (3100–3200 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches. Discrepancies >5 cm⁻¹ suggest structural deviations .

- Elemental Analysis : Acceptable tolerances: C (±0.3%), H (±0.1%), N (±0.2%) .

Advanced Research Questions

Q. How can contradictory UV-Vis data arising from solvent polarity or substituent position be resolved?

Methodological Answer: Contradictions often stem from solvent-dependent π→π* transitions or substituent electronic effects. To resolve:

- Compare λmax in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. Polar solvents stabilize charge-transfer states, red-shifting λmax by 10–25 nm .

- Use Hammett σ constants to predict substituent effects: Electron-withdrawing groups (e.g., –Br) increase λmax linearly (R² >0.90 in homologous series) .

- Example: p-Bromophenyl substitution increases λmax to 485 nm vs. 465 nm for unsubstituted analogs .

Q. What computational approaches are suitable for modeling the coordination chemistry of formazan-metal complexes?

Methodological Answer:

Q. How should crystallographic refinement challenges (e.g., disorder, twinning) be addressed in formazan studies?

Methodological Answer:

- Disordered Atoms : Apply ISOR/SADI restraints in SHELXL to stabilize thermal parameters .

- Twinning : Use TWIN/BASF commands in SHELXL for pseudo-merohedral cases (common in orthorhombic systems) .

- Validate with Rint ≤0.05 and CC₁/2 >0.90 in resolution shells .

Data Contradiction Analysis

Q. How to interpret discrepancies between experimental and theoretical bond lengths in formazan structures?

Methodological Answer:

- Root Cause : Overestimation of conjugation in DFT vs. crystal packing effects.

- Resolution : Compare averaged experimental bond lengths (e.g., C–N: 1.32–1.35 Å ) with DFT values. Deviations >0.03 Å suggest steric hindrance or intermolecular interactions (e.g., π-stacking) .

- Case Study : Computed N–N bond length = 1.28 Å vs. SCXRD value = 1.31 Å due to crystal field effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.